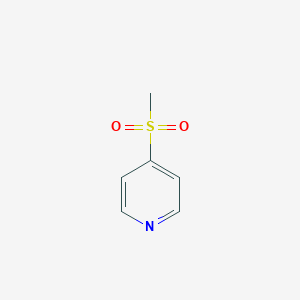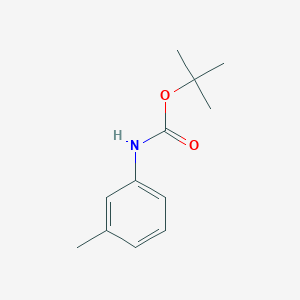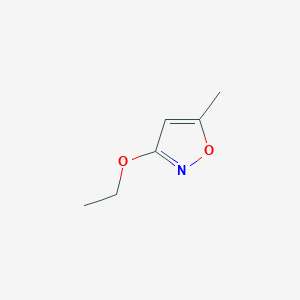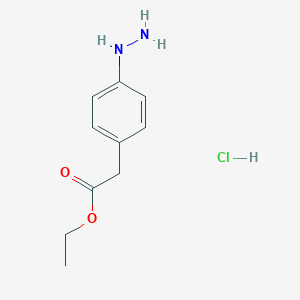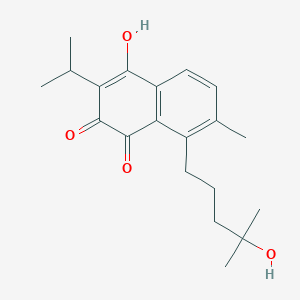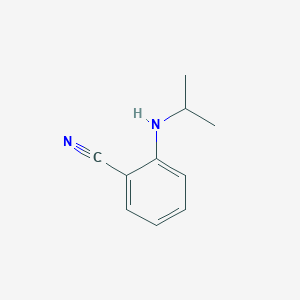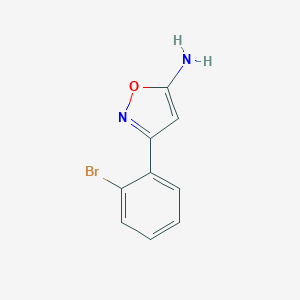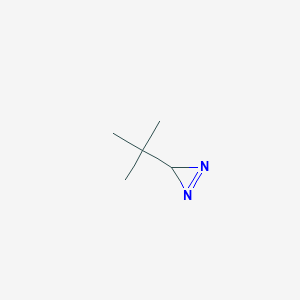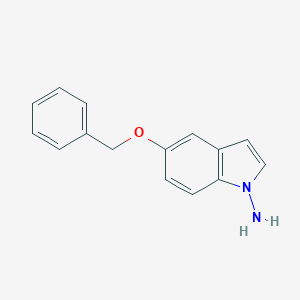
5-(Benzyloxy)-1H-indol-1-amine
Descripción general
Descripción
5-(Benzyloxy)-1H-indol-1-amine is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as BOIA and has been found to have potential applications in various fields of research, including medicinal chemistry, pharmacology, and neuroscience.
Mecanismo De Acción
BOIA exerts its effects by binding to specific receptors in the brain and other tissues. It has been found to have affinity for serotonin receptors, specifically the 5-HT2A receptor. BOIA has also been found to have affinity for other receptors, including the dopamine D2 receptor and the sigma-1 receptor. The exact mechanism of action of BOIA is still being studied, but it is believed to modulate neurotransmitter release and affect neuronal activity.
Efectos Bioquímicos Y Fisiológicos
BOIA has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the inhibition of cell proliferation. BOIA has also been found to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BOIA has several advantages for use in lab experiments, including its high potency and selectivity for specific receptors. However, BOIA also has limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
The potential applications of BOIA in various fields of scientific research are vast. Future research should focus on further elucidating the mechanism of action of BOIA and identifying its potential therapeutic applications. Additionally, research should focus on developing new methods for synthesizing BOIA and improving its solubility in aqueous solutions. Finally, research should focus on identifying potential side effects and toxicity of BOIA at different concentrations.
Conclusion:
In conclusion, BOIA is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method is complex, and it exerts its effects by binding to specific receptors in the brain and other tissues. BOIA has several advantages for use in lab experiments, but it also has limitations. Future research should focus on further elucidating the mechanism of action of BOIA, identifying its potential therapeutic applications, and improving its solubility in aqueous solutions.
Aplicaciones Científicas De Investigación
BOIA has been found to have potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. It has been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative disorders, and psychiatric disorders. BOIA has also been studied for its effects on the central nervous system and its potential use as a research tool in neuroscience.
Propiedades
Número CAS |
141287-47-0 |
|---|---|
Nombre del producto |
5-(Benzyloxy)-1H-indol-1-amine |
Fórmula molecular |
C15H14N2O |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
5-phenylmethoxyindol-1-amine |
InChI |
InChI=1S/C15H14N2O/c16-17-9-8-13-10-14(6-7-15(13)17)18-11-12-4-2-1-3-5-12/h1-10H,11,16H2 |
Clave InChI |
WADNCQCBJJWDLH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)N |
Sinónimos |
5-(Benzyloxy)-1H-indol-1-amine |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

